molecular formula C10H6INO2 B13673004 8-Iodoisoquinoline-3-carboxylic acid

8-Iodoisoquinoline-3-carboxylic acid

Cat. No.: B13673004
M. Wt: 299.06 g/mol
InChI Key: JCJZYCGLBGZFQU-UHFFFAOYSA-N
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Description

8-Iodoisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoisoquinoline-3-carboxylic acid typically involves the iodination of isoquinoline derivatives followed by carboxylation. One common method is the direct iodination of isoquinoline-3-carboxylic acid using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Isoquinoline-3-carboxylic acid derivatives.

    Reduction: 8-Iodoisoquinoline-3-methanol.

    Substitution: 8-Azidoisoquinoline-3-carboxylic acid.

Scientific Research Applications

8-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    8-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    8-Chloroisoquinoline-3-carboxylic acid:

Uniqueness: 8-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of the iodine atom, which significantly enhances its reactivity and potential for substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with diverse biological activities.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

8-iodoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)

InChI Key

JCJZYCGLBGZFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)I)C(=O)O

Origin of Product

United States

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